The compound , 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone, belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and a ketone group in their structure. These compounds are known for their diverse biological activities, including antiviral [], antibacterial [], antifungal [], and antitumor []. They have also been explored for their potential as analgesic and anti-inflammatory agents [].
2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone, also known as a pyrimidinone derivative, is an organic compound that possesses significant biological activity and potential therapeutic applications. This compound features a pyrimidine ring substituted with an amino group and a hydroxyphenyl moiety, which contributes to its pharmacological properties.
The compound can be synthesized through various chemical reactions, primarily involving the modification of pyrimidine derivatives. The Biginelli reaction is one classical method used for synthesizing dihydropyrimidinones, which can be adapted to yield this specific compound through careful selection of starting materials and reaction conditions .
This compound belongs to the class of pyrimidinones, which are characterized by a six-membered heterocyclic ring containing nitrogen atoms. Pyrimidinone derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The synthesis of 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone can be achieved through the following methods:
The synthesis often requires careful control of temperature and pH to ensure optimal yields. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to confirm product formation.
The molecular structure of 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone features:
The molecular formula is with a molecular weight of approximately 204.23 g/mol. The compound’s structural characteristics can be confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific catalysts or reagents to facilitate transformations. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired outcomes.
The mechanism of action for 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is primarily linked to its ability to interact with biological targets such as enzymes or receptors involved in disease pathways. Studies suggest that it may act as an inhibitor of certain enzymes related to cancer progression or inflammation.
Pharmacological evaluations indicate that modifications on the pyrimidine ring significantly affect binding affinity and biological activity against specific targets. In vitro studies have shown promising results in inhibiting cell proliferation in cancer models .
Relevant data from studies indicate that the compound exhibits moderate stability and reactivity profiles suitable for further functionalization .
2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone has several potential applications:
Pyrimidinone derivatives constitute a structurally diverse class of heterocyclic compounds with profound significance in medicinal chemistry. Their therapeutic potential was first realized in the mid-1980s with the synthesis of iso-trimethoprim analogs, which demonstrated modest antiviral activity against HIV-1 (90% cytopathic effect inhibition at 12.5–25 μg/mL). This discovery triggered systematic exploration of the pyrimidinone scaffold [7]. A pivotal advancement emerged in the early 1990s with the development of 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds, exemplified by derivatives bearing sec-butyl or cyclohexyl chains at C2 and benzyl groups at C6, achieved sub-micromolar potency (EC₅₀) and selectivity indices >400 in MT-4 cells—surpassing early reference drugs like HEPT by 9-fold in efficacy. Subsequent structural optimizations, including O-to-S substitutions at C2 (yielding S-DABOs), enhanced synthetic accessibility and potency against mutant viral strains [7]. Concurrently, pyrimidinones were engineered as serine protease inhibitors for thrombotic disorders, leveraging their ability to impede coagulation cascade pathways [6].
Table 1: Evolution of Key Pyrimidinone Therapeutics
Era | Class | Therapeutic Target | Key Structural Features |
---|---|---|---|
Mid-1980s | Iso-trimethoprim analogs | HIV-1, HSV-1 | 2-Methoxy-6-benzylpyrimidin-4(3H)-one |
Early 1990s | DABOs | HIV-1 RT | 2-Alkoxy-6-benzyl-5-alkyl-4(3H)-pyrimidinones |
1995 onward | S-DABOs | HIV-1 RT (mutant strains) | 2-Alkylthio-6-benzyl-4(3H)-pyrimidinones |
2000s | Antithrombotics | Serine proteases (e.g., factor VIIa/Xa) | Varied 2,4,6-substitutions |
The 4(3H)-pyrimidinone core serves as a privileged scaffold in drug design due to its:
This compound exemplifies a 6-methyl-4(3H)-pyrimidinone derivative substituted at C2 with a (4-hydroxyphenyl)amino group. Its nomenclature adheres to IUPAC conventions:
Table 2: Nomenclature and Identifiers
System | Identifier | Source |
---|---|---|
IUPAC Name | 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone | [2] |
Synonyms | 2-[(4-Hydroxyphenyl)amino]-6-methyl-3-hydropyrimidin-4-one; MFCD20503031 | [2] |
CAS Registry | 272791-41-0 | [2] |
Molecular Formula | C₁₁H₁₁N₃O₂ | [2] |
SMILES | O=C/2/N=C(/Nc1ccc(O)cc1)N\C(=C\2)C | [2] |
InChIKey | BBUDAGRJBTWLCK-UHFFFAOYSA-N | [2] |
Structural Classification:
Table 3: Calculated Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 217.22 g/mol | - |
Density | 1.353 g/cm³ | Calculated |
Boiling Point | 395.063°C | Calculated (760 mmHg) |
Refractive Index | 1.654 | Calculated |
Flash Point | 192.727°C | Calculated |
The para-hydroxyphenylamino group distinguishes it from analogs like 2-(4-methylphenyl)-4,6-dihydroxypyrimidine (CAS 77232-12-3), which features a C-linked aryl and additional hydroxyl at C6 [5]. Its tautomeric equilibrium (lactam-lactim) and hydrogen-bonding capacity are critical for interactions with enzymatic targets, positioning it as a candidate for anticoagulant or antiviral optimization [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2